Phenpromethamine hydrochloride

Description

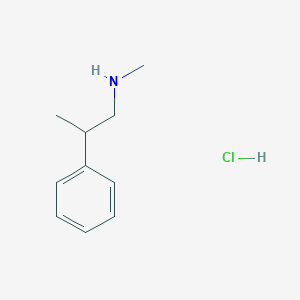

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHDRLTXPGYYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975089 | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-39-1, 93-88-9 | |

| Record name | Phenpromethamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91L40I3N18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Phenpromethamine Hydrochloride

Disclaimer: Phenpromethamine hydrochloride is a chemical compound that has been classified as a central nervous system stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] The synthesis and handling of this compound should only be conducted by trained professionals in a controlled and legally authorized laboratory setting. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not encourage or condone the illicit synthesis or use of this substance.

Introduction

Phenpromethamine is a sympathomimetic agent, structurally related to amphetamines, that was formerly used as a nasal decongestant.[3][4] As a phenethylamine derivative, it primarily functions as a central nervous system stimulant.[3] Early pharmacological studies on animal models indicated that phenpromethamine increases locomotor activity and elevates blood pressure, suggesting potent adrenergic activity.[3] This guide provides a comprehensive overview of a plausible synthetic route for this compound and the analytical methods for its characterization.

Synthesis of this compound

A plausible and common method for the synthesis of N-alkylated phenethylamines is through reductive amination.[5][6][7] This approach involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of phenpromethamine (N-methyl-2-phenylpropan-1-amine), the likely precursors are 1-phenyl-2-propanone (phenylacetone) and methylamine.[8][9]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be conceptualized in two main stages: the reductive amination of phenylacetone with methylamine to form the free base, followed by salt formation with hydrochloric acid.

Step 1: Imine Formation Phenylacetone is reacted with methylamine in an acidic medium. The nitrogen of the methylamine performs a nucleophilic attack on the carbonyl carbon of the phenylacetone. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of an imine intermediate.

Step 2: Reduction of the Imine The imine intermediate is then reduced to form phenpromethamine. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is introduced to the reaction mixture. The reducing agent donates a hydride to the imine carbon, which, after workup, yields the secondary amine, phenpromethamine.

Step 3: Hydrochloride Salt Formation The resulting phenpromethamine free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in a solvent like isopropanol or ether is added. This protonates the amine group, leading to the precipitation of this compound, which can then be isolated by filtration.

Experimental Protocol: Reductive Amination (General Procedure)

The following is a general experimental protocol for reductive amination, adapted from a general procedure.[10]

-

Reaction Setup: A solution of the carbonyl compound (e.g., phenylacetone) (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (1.0 M) is prepared in a reaction vessel and cooled to 0 °C.

-

Amine Addition: The amine (e.g., methylamine) (3-10 equivalents) is added to the stirred solution, and the reaction mixture is stirred for 15 minutes at 0 °C.

-

Reducing Agent Addition: Sodium trisacetoxyborohydride (2.0 equivalents) is added portionwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous phase is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired amine.

-

Salt Formation: The purified amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried to yield this compound.

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. This involves the determination of its physical properties and the use of various spectroscopic techniques.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H16ClN | [3][11][12] |

| Molecular Weight | 185.69 g/mol | [11][12][13] |

| Melting Point | 138-140 °C | [11] |

| Boiling Point | 209.8 °C at 760 mmHg | [11] |

| CAS Number | 5969-39-1 | [3][11][12] |

| Solubility | DMF: 3 mg/mlDMSO: 5 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 5 mg/ml | [1] |

Spectroscopic and Analytical Characterization

Detailed below are the standard analytical techniques used for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methylene protons of the propyl chain, and the methyl groups. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the propyl chain, and the N-methyl group.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Expected peaks would include those for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[14] For this compound, a common technique would be Gas Chromatography-Mass Spectrometry (GC-MS).[15] The mass spectrum would show a molecular ion peak corresponding to the free base (phenpromethamine) and characteristic fragment ions resulting from the cleavage of the molecule.

Biological Activity and Signaling Pathway

Phenpromethamine is a sympathomimetic amine that acts as a central nervous system stimulant.[3] Its mechanism of action is believed to be similar to other amphetamine-like compounds, involving the modulation of catecholaminergic neurotransmission.

Proposed Mechanism of Action

Sympathomimetic amines like phenpromethamine typically exert their effects by increasing the levels of norepinephrine and dopamine in the synaptic cleft. This can be achieved through several mechanisms:

-

Increased Neurotransmitter Release: They can enter presynaptic neurons and induce the release of norepinephrine and dopamine from storage vesicles into the cytoplasm and subsequently into the synaptic cleft.

-

Inhibition of Reuptake: They can compete with norepinephrine and dopamine for reuptake transporters, thus blocking their reuptake from the synaptic cleft and prolonging their action.

-

Inhibition of Monoamine Oxidase (MAO): At higher concentrations, they may inhibit the action of MAO, an enzyme responsible for the degradation of catecholamines.

The increased concentration of these neurotransmitters in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, resulting in the observed physiological effects such as increased heart rate, blood pressure, and alertness.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound via reductive amination.

Proposed Signaling Pathway

Caption: Proposed mechanism of action of phenpromethamine as a sympathomimetic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 3. medkoo.com [medkoo.com]

- 4. Phenpromethamine - Wikipedia [en.wikipedia.org]

- 5. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]

- 6. weakinteractions.wordpress.com [weakinteractions.wordpress.com]

- 7. youtube.com [youtube.com]

- 8. Phenylacetone - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. rsc.org [rsc.org]

- 11. lookchem.com [lookchem.com]

- 12. This compound | C10H16ClN | CID 22275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. ojp.gov [ojp.gov]

- 15. Potential marker for smoked methamphetamine hydrochloride based on a gas chromatography-mass spectrometry quantification method for trans-phenylpropene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Phenpromethamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride is a sympathomimetic agent belonging to the phenethylamine class, recognized for its stimulant properties. Historically marketed as a nasal decongestant under the brand name Vonedrine, its primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine and dopamine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of phenpromethamine, including its interaction with monoamine transporters and the subsequent downstream signaling cascades. Quantitative data from in vitro studies are presented, alongside a detailed experimental protocol for assessing monoamine release.

Core Mechanism of Action: Norepinephrine-Dopamine Releasing Agent

Phenpromethamine is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism is indirect, meaning it exerts its effects by increasing the extracellular concentrations of endogenous neurotransmitters rather than by directly binding to and activating postsynaptic receptors. This process can be broken down into three key steps:

-

Uptake into Presynaptic Neurons: Phenpromethamine, being structurally similar to endogenous monoamines, is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] These transporters mediate the reuptake of phenpromethamine from the synaptic cleft into the cytoplasm of presynaptic noradrenergic and dopaminergic neurons, respectively.[3]

-

Disruption of Vesicular Storage: Once inside the neuron, phenpromethamine interacts with the vesicular monoamine transporter 2 (VMAT2).[2][4] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Phenpromethamine inhibits and may even reverse the function of VMAT2, leading to a disruption of this vesicular sequestration and an increase in the cytoplasmic concentration of norepinephrine and dopamine.[4][5]

-

Reverse Transport of Monoamines: The elevated cytoplasmic concentrations of norepinephrine and dopamine, coupled with the interaction of phenpromethamine with NET and DAT, cause these transporters to reverse their direction of transport.[2] Instead of clearing neurotransmitters from the synapse, they facilitate the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[3]

The resulting increase in synaptic norepinephrine and dopamine concentrations leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, mediating the stimulant and sympathomimetic effects of phenpromethamine.[1]

Quantitative Pharmacological Data

The efficacy of phenpromethamine as a monoamine releasing agent has been quantified in vitro using rat brain synaptosomes. The following table summarizes the half-maximal effective concentration (EC50) values for phenpromethamine-induced release of norepinephrine and dopamine.

| Neurotransmitter | EC50 (nM) | Reference |

| Norepinephrine | 154 | [1] |

| Dopamine | 574 | [1] |

Lower EC50 values indicate higher potency.

Signaling Pathways

The increased synaptic concentrations of norepinephrine and dopamine activate a variety of postsynaptic G protein-coupled receptors (GPCRs), each coupled to distinct intracellular signaling pathways.

Adrenergic Receptor Signaling

Norepinephrine released by phenpromethamine activates both α- and β-adrenergic receptors.

-

α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[6] This pathway is primarily responsible for the vasoconstrictive effects of phenpromethamine, which underpinned its use as a nasal decongestant.[7]

-

α2-Adrenergic Receptors: These are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

β-Adrenergic Receptors: These are Gs-coupled receptors that activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[9]

Dopaminergic Receptor Signaling

Dopamine released by phenpromethamine acts on D1-like and D2-like receptor families.

-

D1-like Receptors (D1 and D5): These are Gs-coupled receptors that, similar to β-adrenergic receptors, activate adenylyl cyclase and increase cAMP levels.[1]

-

D2-like Receptors (D2, D3, and D4): These are Gi-coupled receptors that inhibit adenylyl cyclase and decrease cAMP levels.[1]

The following diagram illustrates the comprehensive signaling pathway of phenpromethamine.

Experimental Protocols: Monoamine Release Assay

The determination of phenpromethamine's efficacy as a monoamine releaser is typically conducted using an in vitro monoamine release assay with synaptosomes isolated from rat brains.[10]

Materials

-

Adult male Sprague-Dawley rats

-

Krebs-Ringer buffer (composition in mM: NaCl 125, KCl 4.8, KH2PO4 1.2, MgSO4 1.2, CaCl2 1.3, NaHCO3 25, glucose 10)

-

[3H]Norepinephrine and [3H]Dopamine

-

Scintillation fluid and vials

-

Superfusion apparatus

-

This compound solutions of varying concentrations

Protocol

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the brain regions of interest (e.g., hippocampus for norepinephrine, striatum for dopamine).

-

Homogenize the tissue in ice-cold Krebs-Ringer buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in fresh buffer.[11]

-

-

Radiolabeling:

-

Incubate the synaptosomes with a low concentration of [3H]norepinephrine or [3H]dopamine for a set period (e.g., 10-15 minutes) at 37°C to allow for uptake of the radiolabel into the nerve terminals.[12]

-

-

Superfusion:

-

Transfer the radiolabeled synaptosomes to a superfusion apparatus.

-

Continuously perfuse the synaptosomes with fresh, oxygenated Krebs-Ringer buffer at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).[5]

-

-

Drug Application and Release Measurement:

-

After a baseline period to establish a stable rate of spontaneous efflux, switch to a buffer containing a known concentration of this compound.

-

Continue collecting fractions during and after drug exposure.

-

Add the collected fractions to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled neurotransmitter released in each fraction.

-

Express the drug-evoked release as a percentage of the total radioactivity in the synaptosomes.

-

Construct concentration-response curves by plotting the release against the logarithm of the phenpromethamine concentration.

-

Determine the EC50 value from the concentration-response curve using non-linear regression analysis.

-

The following diagram outlines the general workflow for a monoamine release assay.

Conclusion

The primary mechanism of action of this compound is as a norepinephrine-dopamine releasing agent. It achieves this by entering presynaptic neurons via monoamine transporters, disrupting the vesicular storage of norepinephrine and dopamine through interaction with VMAT2, and inducing the reverse transport of these neurotransmitters into the synaptic cleft. The resulting increase in synaptic monoamine levels activates postsynaptic adrenergic and dopaminergic signaling pathways, leading to its characteristic stimulant and sympathomimetic effects. While quantitative data on its releasing potency are available, further research is needed to fully characterize its interaction with specific adrenergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of phenpromethamine and other monoamine releasing agents.

References

- 1. Adderall - Wikipedia [en.wikipedia.org]

- 2. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenpromethamine Hydrochloride (CAS Number 5969-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride (CAS: 5969-39-1) is a sympathomimetic amine of the phenethylamine class, structurally related to amphetamines. Historically used as a nasal decongestant under the brand name Vonedrine, it has re-emerged in dietary supplements, prompting renewed interest in its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for the study of this compound. The information is intended to support research, drug development, and analytical activities related to this compound.

Core Chemical and Physical Properties

This compound is the salt form of the free base Phenpromethamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Identifiers and Descriptors

| Property | Value |

| CAS Number | 5969-39-1 |

| IUPAC Name | N-methyl-2-phenylpropan-1-amine;hydrochloride[1] |

| Molecular Formula | C₁₀H₁₆ClN[1] |

| Molecular Weight | 185.70 g/mol [1] |

| InChI | InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H[1] |

| InChIKey | OQHDRLTXPGYYJN-UHFFFAOYSA-N[1] |

| SMILES | CC(CNC)C1=CC=CC=C1.Cl[1] |

| Synonyms | Phenylpropylmethylamine hydrochloride, Vonedrine hydrochloride, N,β-Dimethylphenethylamine hydrochloride[1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 138-140 °C | LookChem |

| Boiling Point | 209.8 °C at 760 mmHg | LookChem |

| Flash Point | 81.4 °C | LookChem |

| Solubility | DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml | Cayman Chemical |

| Appearance | White to faintly yellowish crystalline powder (based on related compounds) | General knowledge |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] | MedKoo |

Pharmacological Profile and Mechanism of Action

Phenpromethamine is classified as a central nervous system (CNS) stimulant and a sympathomimetic agent. Its primary mechanism of action is the induction of norepinephrine and dopamine release in the brain.

Norepinephrine-Dopamine Releasing Agent (NDRA)

Phenpromethamine acts as a norepinephrine-dopamine releasing agent (NDRA). This class of drugs increases the extracellular concentrations of norepinephrine and dopamine by interacting with their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). The proposed mechanism involves:

-

Substrate for Transporters: Phenpromethamine, being structurally similar to norepinephrine and dopamine, acts as a substrate for NET and DAT.

-

Transporter-Mediated Uptake: It is transported into the presynaptic neuron via these transporters.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, Phenpromethamine disrupts the vesicular storage of norepinephrine and dopamine by inhibiting VMAT2.

-

Reverse Transport: The resulting increase in cytosolic neurotransmitter concentration leads to the reversal of NET and DAT function, causing the release of norepinephrine and dopamine into the synaptic cleft.

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synapse activate their respective postsynaptic receptors, leading to a cascade of intracellular signaling events.

-

Adrenergic Signaling: Norepinephrine primarily acts on α and β-adrenergic receptors. Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). This pathway is crucial for the stimulant effects on the cardiovascular and central nervous systems. Activation of α1-adrenergic receptors (Gq-coupled) stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). α2-adrenergic receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cAMP levels.

-

Dopaminergic Signaling: Dopamine exerts its effects through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are Gs-coupled and increase cAMP levels, while D2-like receptors are Gi-coupled and decrease cAMP levels. These pathways are central to the effects of Phenpromethamine on mood, motivation, and motor control.

Experimental Protocols

Determination of Physicochemical Properties

This protocol is adapted from standard pharmacopeial methods.

-

Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.

-

Apparatus: Use a calibrated melting point apparatus with a heating block and a suitable thermometer or temperature probe.

-

Procedure:

-

Insert the capillary tube into the heating block.

-

Heat the block at a rate of approximately 10 °C/min until the temperature is about 30 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

-

This protocol is based on the WHO guidelines for biowaiver monographs.

-

Materials: this compound, purified water, pH buffers (pH 1.2, 4.5, 6.8), mechanical shaker, temperature-controlled water bath (37 ± 1 °C), centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to flasks containing the different aqueous media.

-

Place the flasks in the shaker within the water bath and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After agitation, allow the flasks to stand to let undissolved particles settle.

-

Withdraw an aliquot of the supernatant and centrifuge to remove any remaining solid particles.

-

Dilute the clear supernatant as necessary and quantify the concentration of dissolved this compound using a validated analytical method.

-

Quantitative Analysis in a Matrix (e.g., Dietary Supplements)

This protocol is based on the methodology for analyzing stimulants in dietary supplements.

-

Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).

-

Sample Preparation:

-

Accurately weigh a portion of the homogenized supplement powder.

-

Extract with a suitable solvent (e.g., methanol or acetonitrile) with sonication or vortexing.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

Dilute the filtered extract as needed for analysis.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan and targeted MS/MS (dd-MS²) for confirmation.

-

Monitor for the precursor ion of Phenpromethamine and its characteristic product ions.

-

-

Quantification: Use a calibration curve prepared with certified reference material of this compound.

In Vitro Norepinephrine and Dopamine Release Assay

This protocol provides a general framework for assessing the neurotransmitter-releasing properties of Phenpromethamine using rat brain synaptosomes.

-

Preparation of Synaptosomes:

-

Euthanize rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, cortex for norepinephrine).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.

-

Resuspend the pellet in a physiological buffer.

-

-

Neurotransmitter Release Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with a buffer containing a monoamine oxidase inhibitor (to prevent neurotransmitter degradation).

-

Add radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) and incubate to allow for uptake into the synaptosomes.

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Initiate the release by adding different concentrations of this compound or a vehicle control.

-

After a short incubation period, terminate the release by rapid filtration.

-

Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

-

-

Data Analysis: Express the release as a percentage of the total neurotransmitter content and determine the EC₅₀ value for Phenpromethamine-induced release.

Logical Relationships in Sympathomimetic Action

The sympathomimetic effects of Phenpromethamine are a direct consequence of its primary pharmacological action. The logical flow from molecular interaction to physiological response is outlined below.

Conclusion

This compound is a potent sympathomimetic agent with a clear mechanism of action as a norepinephrine-dopamine releasing agent. This guide provides essential technical information and standardized protocols to aid researchers in the chemical analysis, and pharmacological and toxicological evaluation of this compound. Given its presence in unregulated supplements, a thorough understanding of its properties and effects is crucial for both regulatory and scientific purposes. The provided methodologies and diagrams serve as a foundational resource for further investigation into the complex pharmacology of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Phenpromethamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, a sympathomimetic amine structurally related to amphetamines, has a history as a nasal decongestant and its presence in dietary supplements has been a subject of regulatory scrutiny. This technical guide provides a comprehensive overview of the chemical structure of Phenpromethamine hydrochloride and a detailed exploration of its stereoisomerism. It includes tabulated physicochemical data, detailed hypothetical experimental protocols for its synthesis and chiral resolution, and visualizations of its chemical structure and isomeric relationships to support research and drug development activities.

Chemical Structure and Physicochemical Properties

This compound is the salt form of Phenpromethamine, a substituted phenethylamine. The hydrochloride salt enhances the compound's stability and solubility.

The systematic IUPAC name for this compound is N-methyl-2-phenylpropan-1-amine hydrochloride.[1][2] It possesses a single chiral center at the second carbon of the propane chain, giving rise to two enantiomers. Commercially available Phenpromethamine is typically a racemic mixture of these enantiomers.[3][4]

Diagram of this compound

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ClN | [1][2] |

| Molecular Weight | 185.70 g/mol | [1] |

| CAS Number | 5969-39-1 | [1][2] |

| Melting Point | 138-140 °C | [5] |

| Appearance | Crystalline solid | [6] |

| Free Base CAS Number | 93-88-9 | [1] |

| Free Base Molecular Formula | C₁₀H₁₅N | [7] |

| Free Base Molecular Weight | 149.23 g/mol | [7] |

Isomers of Phenpromethamine

Phenpromethamine possesses a single stereocenter, leading to the existence of a pair of enantiomers: (R)-Phenpromethamine and (S)-Phenpromethamine. These enantiomers are non-superimposable mirror images of each other and may exhibit different pharmacological and toxicological profiles. The racemic mixture contains equal amounts of both enantiomers.

Isomeric Relationship Diagram

Caption: Relationship between racemic Phenpromethamine and its enantiomers.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of racemic Phenpromethamine and its subsequent chiral resolution. These protocols are based on established chemical principles for analogous compounds.

Synthesis of Racemic Phenpromethamine via Reductive Amination

This protocol describes a two-step synthesis starting from phenylacetone.

Step 1: Synthesis of N-(2-phenylpropyl)formamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 100 g of phenylacetone and 200 g of formamide.

-

Reaction Execution: Heat the mixture to 160-165°C and maintain this temperature for 5 hours.

-

Work-up: After cooling, pour the reaction mixture into 1 liter of cold water. Extract the aqueous layer three times with 200 mL of chloroform. Combine the chloroform extracts and wash them with a saturated sodium chloride solution. Dry the chloroform layer over anhydrous magnesium sulfate.

-

Purification: Remove the chloroform by distillation under reduced pressure. The resulting crude N-(2-phenylpropyl)formamide can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic Phenpromethamine

-

Reaction Setup: To the crude N-(2-phenylpropyl)formamide, add a solution of 100 g of sodium hydroxide in 500 mL of ethanol.

-

Reaction Execution: Heat the mixture to reflux for 6 hours.

-

Work-up: After cooling, dilute the reaction mixture with 1 liter of water and extract three times with 200 mL of diethyl ether. Combine the ether extracts and wash with a saturated sodium chloride solution.

-

Purification: Dry the ether layer over anhydrous potassium carbonate. Remove the diethyl ether by distillation. The residue is then distilled under reduced pressure to yield racemic Phenpromethamine.

Chiral Resolution of Racemic Phenpromethamine using (+)-Tartaric Acid

This protocol describes the separation of the enantiomers via the formation of diastereomeric salts.

-

Diastereomeric Salt Formation: Dissolve 14.9 g (0.1 mol) of racemic Phenpromethamine in 150 mL of methanol. In a separate flask, dissolve 15.0 g (0.1 mol) of (+)-tartaric acid in 150 mL of methanol. Heat both solutions to 50°C and then mix them.

-

Fractional Crystallization: Allow the mixed solution to cool slowly to room temperature and then let it stand for 24 hours. The less soluble diastereomeric salt, typically the (+)-Phenpromethamine-(+)-tartrate, will crystallize out.

-

Isolation of the First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals can be recrystallized from methanol to improve diastereomeric purity.

-

Liberation of the Free Enantiomer: Suspend the purified diastereomeric salt in 100 mL of water and add a 20% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). Extract the liberated free amine three times with 50 mL of diethyl ether.

-

Purification of the Enantiomer: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the diethyl ether by distillation, followed by vacuum distillation of the residue to obtain the enantiomerically enriched Phenpromethamine.

-

Isolation of the Second Enantiomer: The mother liquor from the initial crystallization can be concentrated and treated in a similar manner to recover the other enantiomer, which will be enriched in the (-)-form.

Conclusion

This guide provides foundational technical information on this compound, its stereoisomers, and methodologies for its synthesis and separation. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical sciences, facilitating further investigation into the properties and applications of this compound and its individual enantiomers. The distinct biological activities of the (R) and (S) isomers warrant separate evaluation, a critical consideration in drug development and regulatory assessment.

References

- 1. rsc.org [rsc.org]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. quora.com [quora.com]

- 7. rsc.org [rsc.org]

The Rise and Fall of Vonedrine: A Technical Review of Phenpromethamine Hydrochloride as a Historical Nasal Decongestant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride, marketed under the brand name Vonedrine, was a sympathomimetic amine utilized as a nasal decongestant in the mid-20th century. Introduced in 1943, it represented a class of phenylisopropylamine stimulants used for their vasoconstrictive properties. This technical guide provides a comprehensive analysis of the historical use of this compound as Vonedrine, detailing its pharmacology, clinical applications, and the circumstances leading to its eventual withdrawal from the market. The document synthesizes available data on its mechanism of action, efficacy, and adverse effects, offering a retrospective lens for drug development professionals on the evolution of nasal decongestant therapies and the regulatory landscape.

Introduction

Phenpromethamine, chemically known as N,β-dimethylphenethylamine, is a synthetic stimulant belonging to the phenethylamine class.[1] From 1943 until 1960, it was commercially available in the United States as a nasal inhaler under the trade name Vonedrine for the relief of nasal congestion.[1][2] As a sympathomimetic agent, Vonedrine exerted its effects by mimicking the actions of the sympathetic nervous system, leading to vasoconstriction of the nasal mucosa.[3] This guide will delve into the technical aspects of Vonedrine's historical application, from its pharmacological underpinnings to its clinical use and eventual discontinuation.

Pharmacology

Mechanism of Action

Phenpromethamine is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its primary mechanism of action involves stimulating the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals.[1][4] This action is characteristic of many sympathomimetic amines, which can directly activate postsynaptic receptors, block the breakdown and reuptake of neurotransmitters, or stimulate the production and release of catecholamines.[4] The increased concentration of norepinephrine in the synaptic cleft leads to the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages. This activation results in vasoconstriction, reducing blood flow and swelling of the nasal mucosa, thereby alleviating nasal congestion.[5]

The sympathomimetic effects of phenpromethamine are largely indirect, relying on the presence of endogenous catecholamines.[3] Studies on rat brain synaptosomes have provided quantitative insights into its activity, with EC50 values of 154 nM for norepinephrine release and 574 nM for dopamine release.[1] Serotonin release was not significantly reported, indicating a degree of selectivity for the noradrenergic and dopaminergic systems.[1]

dot

Caption: Signaling pathway of Phenpromethamine (Vonedrine).

Historical Clinical Use

Formulation and Dosage

Vonedrine was marketed as a nasal inhaler, a common delivery system for decongestants during that era.[1][6] While precise prescribing information from the 1940s and 1950s is scarce, historical advertisements and product descriptions indicate that the inhaler was to be used as needed for relief from nasal congestion.[6] The inhaler contained phenpromethamine as a volatile free base, which would be inhaled into the nasal passages.[7]

Efficacy

Anecdotal reports from the 1940s suggest that the Vonedrine nasal inhaler was considered effective for its decongestant effects.[8][9] At least one study from that period found its efficacy to be comparable to that of the amphetamine-based Benzedrine inhaler, a popular competitor at the time.[8][9] However, it is important to note that the clinical trial methodologies of that era were not as rigorous as modern standards.

Synthesis of Phenpromethamine

A plausible historical synthesis of N,β-dimethylphenethylamine (phenpromethamine) can be inferred from methods used for similar phenethylamine derivatives. A common approach would involve the reductive amination of phenylacetone.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Phenylacetone is reacted with methylamine in the presence of a reducing agent. A common historical reducing agent for this type of reaction was sodium amalgam or catalytic hydrogenation.

-

Imine Formation: Phenylacetone and methylamine first react to form an unstable imine intermediate.

-

Reduction: The imine is then reduced to form N,β-dimethylphenethylamine.

-

Purification: The resulting amine is purified through distillation.

-

Salt Formation: To produce the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid, causing the precipitation of this compound.

dot

Caption: Plausible synthesis route for Phenpromethamine.

Adverse Effects and Withdrawal from Market

Adverse Effects

As a sympathomimetic amine and central nervous system stimulant, the use of Vonedrine was associated with a range of potential adverse effects. These are generally consistent with other drugs in its class and include:

-

Cardiovascular: Increased heart rate, palpitations, and elevated blood pressure.[4]

-

Central Nervous System: Nervousness, restlessness, insomnia, and dizziness.[10]

-

Local Effects: Rebound congestion (rhinitis medicamentosa) with prolonged use, as well as potential damage to the nasal tissue.[10]

Withdrawal from the Market

Vonedrine was withdrawn from the market in 1960.[1] While the specific and detailed reasons for its withdrawal are not extensively documented in readily available sources, it is understood that growing concerns about the safety of amphetamine-like stimulants and the availability of safer and more effective alternatives contributed to its discontinuation.[11][12] The abuse potential of stimulants delivered via inhalers was also a known issue during this period.[7]

Modern Context and Detection

In recent years, phenpromethamine has been identified as an undeclared ingredient in some dietary supplements marketed for weight loss and sports performance.[2][8] This has raised significant safety concerns, as the oral ingestion of this compound has not been approved and its effects through this route of administration are not well-studied.[2]

Modern analytical techniques are employed for the detection and quantification of phenpromethamine in such supplements.

Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying phenpromethamine in complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation and quantification of phenpromethamine in supplements.

dot

Caption: Workflow for detecting Phenpromethamine in supplements.

Conclusion

This compound, as Vonedrine, represents a significant chapter in the history of pharmacological treatments for nasal congestion. Its rise and fall illustrate the evolving understanding of the risk-benefit profiles of sympathomimetic amines and the increasing rigor of drug regulation. While effective in its time, the safety concerns associated with its stimulant properties and the development of more targeted and safer alternatives led to its obsolescence. The re-emergence of phenpromethamine in unregulated dietary supplements underscores the ongoing need for vigilance and advanced analytical methods in ensuring consumer safety. This historical review serves as a valuable case study for professionals in drug development, highlighting the importance of long-term safety monitoring and the continuous search for therapies with improved safety and efficacy profiles.

Data Summary

| Parameter | Value | Reference |

| Drug Name | This compound | [1] |

| Brand Name | Vonedrine | [1] |

| Drug Class | Sympathomimetic Amine, Norepinephrine-Dopamine Releasing Agent | [1] |

| Marketing Period | 1943 - 1960 | [1] |

| Route of Administration | Nasal Inhaler | [1] |

| Indication | Nasal Decongestant | [1] |

| Mechanism of Action | Stimulates release of norepinephrine and dopamine | [1] |

| EC50 (Norepinephrine) | 154 nM (in rat brain synaptosomes) | [1] |

| EC50 (Dopamine) | 574 nM (in rat brain synaptosomes) | [1] |

References

- 1. The History of Therapeutic Aerosols: A Chronological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livescience.com [livescience.com]

- 3. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The First Rescue Inhaler for Asthma was a Cigarette [storymaps.arcgis.com]

- 7. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 8. sciensano.be [sciensano.be]

- 9. researchgate.net [researchgate.net]

- 10. Comparative oral and topical decongestant effects of phenylpropanolamine and d-pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencealert.com [sciencealert.com]

- 12. List of withdrawn drugs - Wikipedia [en.wikipedia.org]

Phenpromethamine Hydrochloride: A Technical Guide to its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride is a synthetic sympathomimetic amine, structurally related to amphetamines, that has a history of use as a nasal decongestant. It primarily functions as a central nervous system stimulant by acting as a norepinephrine-dopamine releasing agent. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Despite its historical use, detailed public data on its toxicology and pharmacokinetics remain limited.

Introduction

Phenpromethamine, also known as N,β-dimethylphenethylamine, was formerly marketed under the brand name Vonedrine as a nasal decongestant in an inhaler formulation from 1943 until 1960.[1] As a member of the phenethylamine class, it shares structural similarities with other stimulants such as amphetamine and methamphetamine. Its primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine and dopamine.[1] Due to its stimulant properties, phenpromethamine is a substance banned by the World Anti-Doping Agency (WADA).[2] In recent years, it has also been identified as an undeclared ingredient in some dietary supplements. This guide aims to consolidate the available scientific information on the pharmacology and toxicology of this compound to serve as a resource for the scientific community.

Pharmacology

Mechanism of Action

This compound is a monoamine releasing agent (MRA), exerting its effects by increasing the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[1] This is achieved through a complex series of interactions with monoamine transporters.

-

Monoamine Transporter Interaction: Phenpromethamine acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is taken up into the presynaptic neuron via these transporters.

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, phenpromethamine interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient and leads to the release of norepinephrine and dopamine from the vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentration of these neurotransmitters causes the reversal of NET and DAT, leading to their efflux from the presynaptic terminal into the synapse.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are a consequence of its ability to release norepinephrine and dopamine.

Table 1: In Vitro Pharmacodynamic Properties of Phenpromethamine

| Parameter | Value | Species | Assay System | Reference |

| Norepinephrine Release (EC50) | 154 nM | Rat | Brain Synaptosomes | [1] |

| Dopamine Release (EC50) | 574 nM | Rat | Brain Synaptosomes | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The sympathomimetic effects of phenpromethamine include central nervous system stimulation, leading to increased alertness and locomotor activity, and cardiovascular effects such as increased heart rate and blood pressure.[3]

While some sources have anecdotally referred to phenpromethamine as an antihistamine, there is no substantive scientific evidence to support this classification. Its primary pharmacological profile is that of a sympathomimetic amine.

Pharmacokinetics

Toxicology

Comprehensive toxicological data for this compound are scarce. No formal acute toxicity studies providing LD50 (median lethal dose) values are publicly available.

General Toxicity

As a sympathomimetic amine and CNS stimulant, the toxicological profile of phenpromethamine is expected to be similar to that of other amphetamine-like compounds. Adverse effects are generally an extension of its pharmacological actions and can include:

-

Cardiovascular: Tachycardia, hypertension, arrhythmias, and in severe cases, myocardial ischemia.

-

Central Nervous System: Insomnia, agitation, anxiety, paranoia, and in high doses, psychosis and seizures.

-

Other: Decreased appetite, weight loss, and tremors.

Neurotoxicity

Chronic and high-dose use of monoamine releasing agents, particularly those affecting the dopaminergic system, has been associated with neurotoxic effects. While no specific neurotoxicity studies on phenpromethamine have been identified, the potential for such effects should be considered, given its mechanism of action.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. The following sections outline general methodologies that would be appropriate for investigating its pharmacological and toxicological properties.

Monoamine Release Assay

This in vitro assay is used to determine the potency and efficacy of a compound in inducing the release of monoamines from neuronal preparations.

References

Phenpromethamine Hydrochloride: A Technical Review of Receptor Interactions and Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Phenpromethamine, a synthetic sympathomimetic amine of the phenethylamine class, has a history as a nasal decongestant and its presence in dietary supplements has drawn renewed attention. This technical guide provides an in-depth review of the available scientific literature on the receptor binding affinity and mechanism of action of phenpromethamine hydrochloride. While comprehensive receptor binding data remains limited, this document synthesizes the existing knowledge on its potent activity as a monoamine releasing agent, focusing on its interaction with norepinephrine and dopamine transporters. Detailed experimental protocols for relevant assays are provided, alongside visualizations of its mechanism and experimental workflows to support further research and development.

Introduction

Phenpromethamine (N,β-dimethylphenethylamine) is a stimulant drug structurally related to amphetamine.[1] Historically marketed as a nasal decongestant under the brand name Vonedrine, it is no longer clinically used but has been identified in dietary supplements.[2] Its pharmacological activity stems from its interaction with monoamine transporters, leading to an increase in extracellular levels of key neurotransmitters. This guide aims to consolidate the current understanding of phenpromethamine's pharmacological profile, with a focus on its receptor and transporter interactions.

Pharmacological Profile

Phenpromethamine's primary mechanism of action is the release of norepinephrine and dopamine.[2][3] It functions as a norepinephrine-dopamine releasing agent (NDRA), a characteristic shared with other psychostimulants. The potency of this effect has been quantified in studies using rat brain synaptosomes, as detailed in the table below.

Monoamine Release Data

Quantitative data on the monoamine releasing activity of phenpromethamine is limited to EC50 values for norepinephrine and dopamine. A comprehensive screen of its binding affinity (Ki values) across a wide range of G-protein coupled receptors (GPCRs) and ion channels is not currently available in the public literature, highlighting a significant gap in the understanding of its full pharmacological spectrum.

| Neurotransmitter | Assay Type | Species | Tissue | EC50 (nM) | Reference |

| Norepinephrine | Neurotransmitter Release | Rat | Brain Synaptosomes | 154 | [2] |

| Dopamine | Neurotransmitter Release | Rat | Brain Synaptosomes | 574 | [2] |

Note: Serotonin release was not reported in the key studies.[2]

Mechanism of Action: Signaling Pathway

Phenpromethamine, as a monoamine releasing agent, interacts with presynaptic transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, causing the release of neurotransmitters from the presynaptic terminal into the synaptic cleft. The increased concentration of norepinephrine and dopamine in the synapse then leads to the activation of postsynaptic adrenergic and dopaminergic receptors, resulting in the physiological effects of the compound, such as central nervous system stimulation.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the key pharmacological activities of phenpromethamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the norepinephrine transporter (NET) and dopamine transporter (DAT).

Materials:

-

Cells or tissues expressing the target transporter (e.g., HEK293 cells transfected with human NET or DAT, or rat brain tissue).

-

Radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled phenpromethamine.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the phenpromethamine concentration.

-

Determine the IC50 value (the concentration of phenpromethamine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Release Assay

This protocol describes a method to measure the release of norepinephrine or dopamine from synaptosomes induced by phenpromethamine.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).

-

[³H]Norepinephrine or [³H]Dopamine.

-

Krebs-Ringer buffer.

-

This compound.

-

Perfusion system.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest and homogenize in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Radiolabeling:

-

Incubate the synaptosomes with [³H]norepinephrine or [³H]dopamine to allow for uptake.

-

-

Release Assay:

-

Transfer the radiolabeled synaptosomes to a perfusion system.

-

Perfuse with Krebs-Ringer buffer to establish a stable baseline of radioactivity.

-

Introduce varying concentrations of phenpromethamine into the perfusion buffer.

-

Collect fractions of the perfusate over time.

-

-

Data Analysis:

-

Measure the radioactivity in each fraction using a scintillation counter.

-

Calculate the percentage of total radioactivity released by each concentration of phenpromethamine.

-

Plot the percentage of release against the logarithm of the phenpromethamine concentration.

-

Determine the EC50 value (the concentration of phenpromethamine that produces 50% of the maximal release).

-

Conclusion and Future Directions

This compound is a potent norepinephrine-dopamine releasing agent. The available data robustly supports this mechanism of action. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of a broad receptor binding affinity screen. Future research should prioritize conducting comprehensive in vitro binding assays across a wide panel of receptors and transporters to fully elucidate its selectivity and potential off-target effects. Such data would be invaluable for a complete risk assessment, especially given its re-emergence in unregulated supplements. Furthermore, detailed in vivo studies are warranted to correlate its neurochemical effects with its physiological and behavioral outcomes.

References

In Vitro Metabolic Pathways of Phenpromethamine Hydrochloride: A Technical Guide

Introduction

Phenpromethamine, chemically known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine class.[1] Understanding the in vitro metabolic fate of a compound like phenpromethamine hydrochloride is a critical component of preclinical drug development. These studies are essential for identifying potential metabolites, elucidating metabolic pathways, and assessing the potential for drug-drug interactions.[2][3][4] The primary enzymes responsible for the metabolism of many xenobiotics, including phenethylamines, are the Cytochrome P450 (CYP) monooxygenases located in the liver.[5][6][7][8]

This guide provides a comprehensive overview of the probable in vitro metabolic pathways of this compound, detailed experimental protocols for their investigation, and illustrative data.

Hypothesized Metabolic Pathways

Based on the structure of phenpromethamine and the known metabolism of similar compounds like methamphetamine and MDMA, the primary metabolic transformations are expected to involve Phase I reactions, specifically N-demethylation and hydroxylation.[9]

Major Pathway: N-demethylation

The most probable major metabolic pathway for phenpromethamine is N-demethylation, catalyzed by CYP enzymes, to form β-methylphenethylamine (amphetamine). This is a common metabolic route for N-methylated phenethylamines.

Minor Pathway: Aromatic Hydroxylation

Aromatic hydroxylation of the phenyl ring is another likely metabolic pathway. This reaction, also mediated by CYP enzymes, would introduce a hydroxyl group onto the aromatic ring, most commonly at the para (4-) position, to form N-methyl-β-methyl-4-hydroxyphenethylamine.

Other Potential Pathways

Further metabolism of the primary metabolites could occur, including subsequent hydroxylation or deamination. However, N-demethylation and aromatic hydroxylation are anticipated to be the principal initial biotransformations in vitro.

Visualization of Hypothesized Metabolic Pathways

The following diagram illustrates the potential primary metabolic pathways of phenpromethamine.

Experimental Protocols

To investigate the in vitro metabolism of this compound, standard methodologies using liver subcellular fractions or cellular systems would be employed.[2][10][11][12][13]

Incubation with Human Liver Microsomes (HLM)

This is a common initial approach to study Phase I metabolism.[14]

Objective: To identify metabolites formed by CYP enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)[15]

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and this compound (e.g., 10 µM).[14][15]

-

Pre-incubate the mixture at 37°C for 5 minutes.[15]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.[14][15]

-

Incubate at 37°C for a specified time (e.g., 60 minutes).[15]

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Incubation with Primary Human Hepatocytes

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes.[2][16]

Objective: To identify a broader range of metabolites and assess overall metabolic stability.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated culture plates

-

This compound

-

CO2 incubator (37°C, 5% CO2)

-

Organic solvent (e.g., methanol) for cell lysis

Procedure:

-

Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours in a CO2 incubator.

-

Remove the seeding medium and replace it with a fresh medium containing this compound at the desired concentration.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, collect both the medium and the cells.

-

Lyse the cells with a cold organic solvent.

-

Combine the cell lysate with the collected medium.

-

Process the samples (e.g., centrifugation) to remove cellular debris.

-

Analyze the supernatant by LC-MS.

Experimental Workflow Visualization

The following diagram outlines a general workflow for in vitro metabolism studies.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data that could be obtained from an in vitro metabolism study of phenpromethamine with human liver microsomes. This data is for illustrative purposes only.

| Parameter | Value | Units |

| Incubation Conditions | ||

| Phenpromethamine Concentration | 10 | µM |

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Incubation Time | 60 | minutes |

| Metabolite Formation | ||

| β-methylphenethylamine | 2.5 | µM |

| N-methyl-β-methyl-4-hydroxyphenethylamine | 0.8 | µM |

| Calculated Parameters | ||

| Percentage of Parent Compound Metabolized | 33 | % |

| Intrinsic Clearance (CLint) | 15 | µL/min/mg protein |

Conclusion

While specific experimental data on the in vitro metabolism of this compound is lacking in the current scientific literature, this guide provides a robust framework for its investigation based on established principles of drug metabolism. The hypothesized primary metabolic pathways are N-demethylation and aromatic hydroxylation, which can be thoroughly investigated using the detailed in vitro experimental protocols outlined. Such studies are fundamental for characterizing the metabolic profile of phenpromethamine and informing further drug development efforts.

References

- 1. Phenpromethamine - Wikipedia [en.wikipedia.org]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]

- 4. bioivt.com [bioivt.com]

- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 16. admescope.com [admescope.com]

Phenpromethamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and generalized methodologies for studying the solubility and stability of phenpromethamine hydrochloride. Phenpromethamine is a sympathomimetic agent, and understanding its physicochemical properties is crucial for research and formulation development. Due to its historical use, detailed public data is limited; therefore, this guide combines available information with established scientific protocols.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of phenpromethamine and its hydrochloride salt is presented below. This information is essential for predicting its behavior in various solvents and under different environmental conditions.

| Property | Value | Reference |

| Chemical Name | N-methyl-2-phenylpropan-1-amine hydrochloride | [1][2] |

| Synonyms | Phenylpropylmethylamine HCl, Vonedrine HCl | [1][2][3] |

| Molecular Formula | C₁₀H₁₆ClN | [1][2][4] |

| Molecular Weight | 185.70 g/mol | [1][4] |

| Appearance | To be determined (often a white to off-white crystalline powder for similar amine hydrochlorides) | [1] |

| Melting Point | 138-140 °C | [2] |

| pKa (Predicted) | 10.07 (Basic) | [5] |

| LogP (Predicted) | 3.20 | [2] |

| Water Solubility | 0.5 g/mL (Note: This value from a single source appears unusually high and may be inaccurate. It is recommended to verify this experimentally.) | [6] |

Solubility Profile and Experimental Protocol

Generalized Experimental Protocol for Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

pH meter

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Repeat the experiment in triplicate for each solvent and temperature condition.

Stability Profile and Experimental Protocols

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation. While specific stability data for this compound is scarce, general storage recommendations suggest it should be kept in a dry, dark place at reduced temperatures (0-4 °C for short-term, -20 °C for long-term).[1]

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Generalized Protocol:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Dilute the samples to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Long-Term and Accelerated Stability Studies

Following ICH guidelines, formal stability studies are necessary to establish a re-test period or shelf life.

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf life.

Storage Conditions (as per ICH Q1A(R2)):

-